molecular formula C13H20ClNO B1379720 N-(2-Methoxybenzyl)cyclopentanamine hydrochloride CAS No. 1609401-21-9

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride

Cat. No.: B1379720
CAS No.: 1609401-21-9
M. Wt: 241.76 g/mol
InChI Key: MULPFKUNQHAOIY-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride: is a chemical compound with the molecular formula C13H19NO·HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 2-methoxybenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride can be compared with other similar compounds such as:

  • N-(2,5-Dimethoxybenzyl)cyclopentanamine hydrochloride
  • N-(2-Chlorobenzyl)cyclopentanamine hydrochloride
  • N-(2-Methylbenzyl)cyclopentanamine hydrochloride

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12;/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULPFKUNQHAOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.